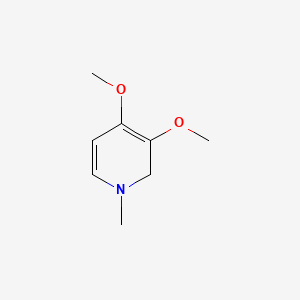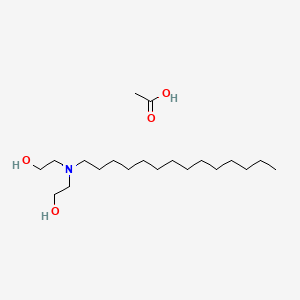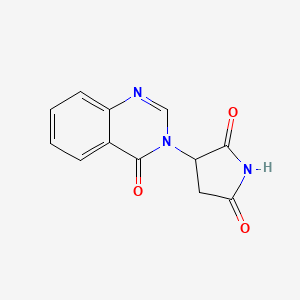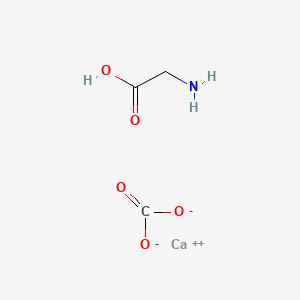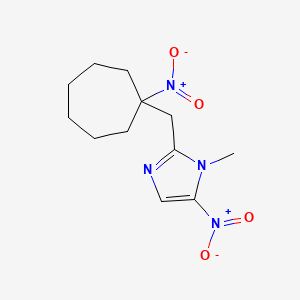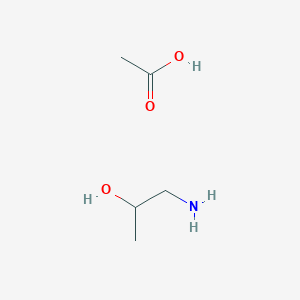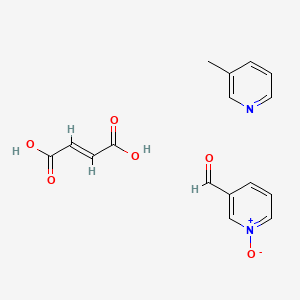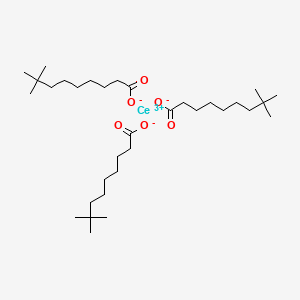
Cerium(3+) neoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+) neoundecanoate is a chemical compound with the molecular formula C33H63CeO6. It is a cerium-based compound where cerium is in the +3 oxidation state. Cerium is a rare earth element, and its compounds are known for their unique chemical and physical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(3+) neoundecanoate can be synthesized through various methods. One common method involves the reaction of cerium(III) chloride with neoundecanoic acid in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cerium salts are reacted with neoundecanoic acid. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Cerium(3+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under suitable conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The neoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cerium(4+) compounds, while substitution reactions can produce a variety of cerium complexes with different ligands .
Aplicaciones Científicas De Investigación
Cerium(3+) neoundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Research is ongoing into the use of cerium compounds in drug delivery systems and as therapeutic agents for diseases involving oxidative stress.
Mecanismo De Acción
The mechanism by which cerium(3+) neoundecanoate exerts its effects is primarily through its redox activity. Cerium can cycle between the +3 and +4 oxidation states, allowing it to participate in redox reactions. This redox cycling enables cerium compounds to act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Comparación Con Compuestos Similares
Cerium(3+) neoundecanoate can be compared with other cerium compounds, such as cerium(3+) acetate and cerium(3+) nitrate. While all these compounds share the ability to undergo redox cycling, this compound is unique due to its specific ligand structure, which can influence its solubility, stability, and reactivity. Similar compounds include:
Cerium(3+) acetate: Used in similar applications but with different solubility and reactivity profiles.
Cerium(3+) nitrate: Commonly used in analytical chemistry and as a precursor for other cerium compounds.
Propiedades
Número CAS |
93920-13-9 |
|---|---|
Fórmula molecular |
C33H63CeO6 |
Peso molecular |
696.0 g/mol |
Nombre IUPAC |
cerium(3+);8,8-dimethylnonanoate |
InChI |
InChI=1S/3C11H22O2.Ce/c3*1-11(2,3)9-7-5-4-6-8-10(12)13;/h3*4-9H2,1-3H3,(H,12,13);/q;;;+3/p-3 |
Clave InChI |
BEZYQDVFLCXQHB-UHFFFAOYSA-K |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



